molecular formula C6H5ClFN B1301955 2-Chloro-6-fluoroaniline CAS No. 363-51-9

2-Chloro-6-fluoroaniline

Cat. No. B1301955
CAS RN: 363-51-9
M. Wt: 145.56 g/mol
InChI Key: ZJLAWMDJTMMTQB-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroaniline is a compound that is part of a broader class of chemicals known as halogenated anilines, which are characterized by the presence of halogen atoms (such as chlorine and fluorine) attached to an aniline structure. The presence of these halogens can significantly alter the chemical and physical properties of the compound, making it a subject of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of halogenated anilines, including 2-chloro-6-fluoroaniline, often involves multiple steps that may include halogenation, amidation, and other transformations. For instance, the synthesis of related compounds has been achieved through a sequence of reactions starting from chloroaldimines, involving cyanation, halogenation, and addition of organolithium reagents, followed by acidic hydrolysis, leading to chlorinated and fluorinated diones . Another synthetic route involves amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis, as demonstrated in the synthesis of a compound containing a 2-chloro-6-fluorophenyl moiety .

Molecular Structure Analysis

The molecular structure of halogenated anilines can be complex, with the potential for various conformations due to internal rotations and the influence of substituents. For example, studies on 2-fluoroanisole, a related compound, have shown the existence of planar and nonplanar conformations, with the planar form being more prevalent . Similarly, the crystal structure of 2,6-dibromo-3-chloro-4-fluoroaniline reveals classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These structural features are crucial for understanding the reactivity and interactions of 2-chloro-6-fluoroaniline.

Chemical Reactions Analysis

Halogenated anilines like 2-chloro-6-fluoroaniline can participate in various chemical reactions due to their reactive sites. For instance, the nitrile function in related compounds has been used for C-C bond formation reactions, which are important in organic chemistry . The presence of halogens also allows for reactions such as the exchange of chlorine for fluorine, as seen in the synthesis of tris(fluorosulfonyl) compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6-fluoroaniline are influenced by the presence of halogen atoms. The chemical polymerization of related compounds like 2-chloroaniline and 2-fluoroaniline has been studied, with the best results obtained using chromic acid in water, where the oxidizing power is enhanced by HCl . Spectroscopic methods such as FT-IR, FT-Raman, and NMR have been employed to study the vibrational and electronic properties of similar halogenated anilines, providing insights into their stability, charge delocalization, and potential nonlinear optical behavior .

Scientific Research Applications

Crystal Structure Analysis

2-Chloro-6-fluoroaniline and its derivatives have been studied for their crystal and molecular structures. For instance, research on 2,6-dibromo-3-chloro-4-fluoroaniline determined its crystal structure, demonstrating classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions (Betz, 2015).

Chemical Polymerization

The chemical polymerization of chloroanilines and fluoroanilines has been explored. A study on the polymerization of 2-chloroaniline and 2-fluoroaniline using chromic acid in water highlighted the enhanced oxidizing power and examined the characteristics of the synthesized polymers (Kang & Yun, 1989).

Physical, Thermal, and Spectral Property Modulation

Research on 3-Chloro-4-fluoroaniline, a derivative, investigated the impact of biofield energy treatment on its physical, thermal, and spectral properties, revealing significant changes in these aspects (Trivedi et al., 2015).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of semiconducting metal complexes using derivatives of 2-Chloro-6-fluoroaniline have been a focus. For example, complexes derived from 2-thiophenecarboxylidene-3-chloro-4-fluoroaniline were synthesized and characterized, demonstrating their potential in various applications (Mishra, Tiwari, & Jain, 2012).

Metabolism Studies

Studies on the metabolism of chloro-fluoroaniline compounds in rats have been conducted, which involved identifying the principal metabolites and understanding the metabolic transformations (Duckett et al., 2006).

Vibrational Analysis and Spectroscopy

Research has also focused on the vibrational analysis and spectroscopy of chloro-fluoroaniline compounds. For example, the FT-IR and FT-Raman spectra of 4-chloro-2-fluoroaniline were recorded and analyzed to understand the molecule's vibrational characteristics (Arivazhagan & Rexalin, 2012).

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives using chloro-fluoroaniline compounds has been explored. For instance, a study synthesized various quinoxaline derivatives with anticancer potential from 3-chloro-4-fluoroaniline (Bhatt, Agrawal, & Patel, 2015).

Conductive Polymer Applications

2-Chloro-6-fluoroaniline derivatives have been used in the synthesis of conductive polymers. For example, poly(2-fluoroaniline) was synthesized and characterized for its potential application in glucose biosensors (Sharma, Annapoorni, & Malhotra, 2003).

Corrosion Inhibition

Ortho-substituted anilines, including 2-chloroaniline and 2-fluoroaniline, have been evaluated as corrosion inhibitors for copper in acidic environments. These compounds demonstrated varying effectiveness in inhibiting copper corrosion (Khaled & Hackerman, 2004).

Spectroscopy for Molecular Identification

Spectroscopic techniques have been used to study chloro-fluoroaniline compounds, aiding in molecular identification and understanding of their electronic transitions (Huang, Huang, & Tzeng, 2014).

Mechanism of Action

Target of Action

2-Chloro-6-fluoroaniline is primarily used as a key intermediate in the synthesis of the drug Celecoxib . Celecoxib is a highly selective COX-2 inhibitor, which is a type of non-steroidal anti-inflammatory drug (NSAID). The primary target of Celecoxib is the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the production of prostaglandins, substances that mediate inflammation and pain .

Mode of Action

As an intermediate in the synthesis of Celecoxib, 2-Chloro-6-fluoroaniline contributes to the overall structure of the drug, which allows it to bind selectively to the COX-2 enzyme. This binding inhibits the enzyme’s activity, reducing the production of prostaglandins and thereby alleviating inflammation and pain .

Biochemical Pathways

The action of 2-Chloro-6-fluoroaniline, through its role in the synthesis of Celecoxib, affects the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins. By inhibiting COX-2, Celecoxib reduces the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins. This results in a decrease in the levels of prostaglandins that mediate inflammation, pain, and fever .

Pharmacokinetics

While specific pharmacokinetic data for 2-Chloro-6-fluoroaniline is not readily available, we can infer some properties based on its structure and its role in the synthesis of Celecoxib. The compound is likely to be lipophilic due to the presence of the aromatic ring, which could enhance its absorption and distribution. Its water solubility is predicted to be low , which could impact its bioavailability.

Result of Action

The ultimate result of the action of 2-Chloro-6-fluoroaniline, through its role in the synthesis of Celecoxib, is a reduction in inflammation and pain. By inhibiting the production of prostaglandins, Celecoxib decreases the intensity of the inflammatory response and the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-fluoroaniline. For instance, the compound’s stability could be affected by exposure to light, hence it is recommended to be stored in a dark place . Furthermore, the compound’s action and efficacy could be influenced by factors such as the pH of the environment, the presence of other substances that could interact with the compound, and the temperature at which the compound is stored .

Safety and Hazards

2-Chloro-6-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Future Directions

2-Chloro-6-fluoroaniline is an important intermediate in the synthesis of the drug Celecoxib . Given the wide use of Celecoxib in the treatment of various conditions, 2-Chloro-6-fluoroaniline is likely to continue to be an important compound in pharmaceutical synthesis .

properties

IUPAC Name

2-chloro-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLAWMDJTMMTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189838
Record name 2-Chloro-6-fluoroaniline
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Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

363-51-9
Record name 2-Chloro-6-fluoroaniline
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Record name 2-Chloro-6-fluoroaniline
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Record name 2-Chloro-6-fluoroaniline
Source EPA DSSTox
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Record name 2-chloro-6-fluoroaniline
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Synthesis routes and methods

Procedure details

To a stirred mixture of 20 g. of 2-chloro-6-fluorobenzoic acid, 100 ml. of chloroform and 50 ml. of concentrated sulfuric acid is added slowly 10.2 g. of sodium azide while the temperature is kept at 40°-55°. Stirring is continued for 2 hours at 40°-55° then the mixture is poured into 500 ml. of ice water containing 80 g. of sodium hydroxide. The mixture is extracted with ether and the other extracts are dried over magnesium sulfate. The dry extracts are then treated with hydrogen chloride, and the resultant product as the hydrochloride salt is collected by filtration yielding 12.6 g. of white solid which sublimes at 160°-170°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of the novel synthesis process for 2-chloro-6-fluoroaniline described in the research paper?

A1: The research paper [] outlines a novel synthesis method for 2-chloro-6-fluoroaniline that boasts several advantages over potential previous methods. These advantages include:

    Q2: What are the key reaction steps involved in this new synthesis method for 2-chloro-6-fluoroaniline?

    A2: The synthesis process described in the research [] involves a multi-step reaction pathway:

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